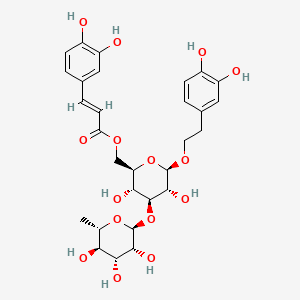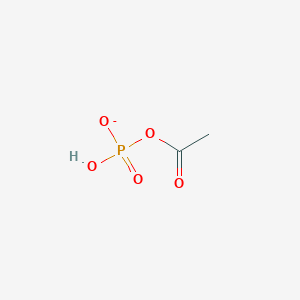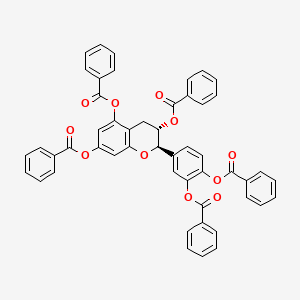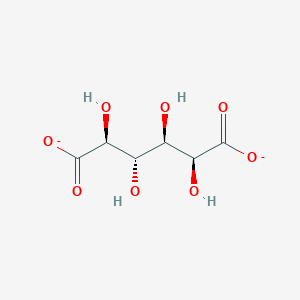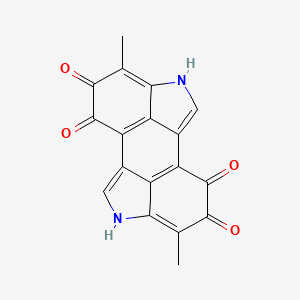
Melanin
Descripción general
Descripción
Melanin is a pigment found in the skin, hair, and eyes of humans and other animals. It is responsible for providing color to the skin, hair, and eyes, as well as protecting the skin from the sun’s harmful ultraviolet rays. In recent years, the study of melanin has become increasingly important due to its role in various diseases and disorders, such as skin cancer, vitiligo, and albinism.
Aplicaciones Científicas De Investigación
Biomedical Applications
Melanin exhibits unique properties that make it valuable in the field of biomedicine. Its anti-inflammatory and photothermal therapy applications are particularly noteworthy . Melanin-like nanoparticles, especially polydopamine (pDA), have been suggested as therapeutics for anti-inflammatory diseases due to their abundant phenolic groups that act as radical scavengers .
Drug Delivery Systems
Melanin’s structure allows it to be used in drug delivery systems . It can be engineered to carry therapeutic agents and release them at targeted sites within the body, potentially improving the efficacy and safety of treatments .
Bioimaging and Theranostics
In the realm of bioimaging and theranostics , melanin’s properties facilitate the development of novel diagnostic tools . Its ability to absorb light makes it useful for imaging techniques, and when combined with therapeutic functions, it can contribute to personalized medicine .
Biosensing
Melanin’s application in biosensing is based on its fluorescence properties . It can be used to develop fluorescence-based biosensors that detect and quantify biological analytes, providing valuable information for medical diagnostics .
UV Shielding and Dermatology
In dermatology, melanin is used for UV shielding . Its natural ability to absorb UV radiation makes it an excellent candidate for developing sunscreens and other protective skincare products .
Antioxidant and Antibacterial Activities
Melanin has been researched for its antioxidant and antibacterial activities . These properties are beneficial in developing treatments and preventive measures against oxidative stress and bacterial infections .
Agriculture and Food Industry
The agriculture and food industry also benefit from melanin’s applications . Its protective properties can be utilized to enhance the shelf life of food products and protect crops from environmental stressors .
Structural Analysis and Characterization
Finally, the structural analysis and characterization of melanin are crucial for its applications . Techniques like Fourier transform infrared (FTIR) spectroscopy, electron spin resonance (ESR) spectroscopy, and thermogravimetric analysis (TGA) are used to understand its composition and properties .
Direcciones Futuras
Mecanismo De Acción
Target of Action: Melanin Receptors
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating food intake, energy balance, and other physiological functions. It achieves this by interacting with two specific G protein-coupled receptors: MCHR1 and MCHR2 . These receptors are predominantly found in the central nervous system.
Mode of Action: Ligand Recognition and Activation
When MCH binds to either MCHR1 or MCHR2, it triggers conformational changes in the receptors. Cryo-electron microscopy structures reveal that MCH adopts a consistent cysteine-mediated hairpin loop configuration when bound to both receptors. A central arginine from the LGRVY core motif penetrates deeply into the transmembrane pocket, leading to receptor activation .
Biochemical Pathways: Downstream Effects
The activation of MCHR1 and MCHR2 initiates intracellular signaling cascades via heterotrimeric G proteins. These pathways regulate various physiological functions, including energy homeostasis, appetite regulation, sleep-wake cycles, mood modulation, stress responses, and reproductive functions .
Pharmacokinetics: ADME Properties
Unfortunately, specific pharmacokinetic details related to melanin are scarce. It’s essential to recognize that melanin’s degradation occurs primarily through lysosomal enzymes in keratinocytes .
Action Environment: Environmental Factors
Environmental factors, such as UV radiation, affect melanin production. UV exposure stimulates melanocytes to produce more melanin, leading to skin pigmentation. Additionally, melanin provides protection against UV-induced DNA damage by absorbing and dissipating UV energy .
: He, Q., Yuan, Q., Shan, H., Wu, C., Gu, Y., Wu, K., Hu, W., Zhang, Y., He, X., Xu, H. E., & Zhao, L. (2024). Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors. Cell Discovery, 10(1), 48. Read full article : Tobin, D. J. (2023). Melanin’s Journey from Melanocytes to Keratinocytes. International Journal of Molecular Sciences, 24(14), 11289. Read full article : Liu, Y., Hong, L., Wakamatsu, K., Ito, S., Adhyaru, B., Cheng, C. Y., Bowers, C. R., Simon, J. D., & Hearing, V. J. (2004). Comparison of the structural and physical properties of human hair eumelanin following enzymatic or acid/base extraction. Pigment Cell Research, 17(5), 488-496. Read full article
Propiedades
IUPAC Name |
6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBMVFBXHLACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001278 | |
| Record name | Melanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Melanin | |
CAS RN |
8049-97-6 | |
| Record name | Melanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melanins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melanin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



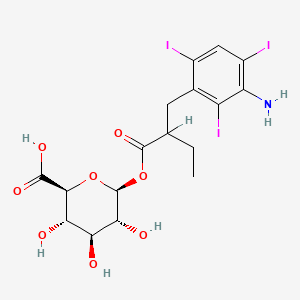
![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)
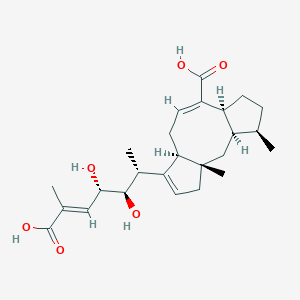
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
